molecular formula C16H23N3O10 B1149159 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside CAS No. 140428-81-5

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B1149159
CAS No.: 140428-81-5
M. Wt: 417
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C16H23N3O10 and its molecular weight is 417. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions due to its azide group. This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These reactions are highly specific and efficient, making this compound an essential reagent for labeling and modifying biomolecules in various research settings .

Cellular Effects

This compound influences cellular processes by facilitating the labeling and tracking of biomolecules within cells. This compound can be used to tag proteins, nucleic acids, and other biomolecules, allowing researchers to study their localization, interactions, and functions within the cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its azide group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the formation of a stable triazole linkage between the azide group of this compound and an alkyne group on a target molecule . This reaction is highly specific and efficient, allowing for the selective labeling and modification of biomolecules. Additionally, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enables the formation of triazole linkages without the need for a copper catalyst, further expanding the utility of this compound in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that this compound can maintain its efficacy in labeling and modifying biomolecules, although degradation products may accumulate over time, potentially impacting cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound effectively labels and tracks biomolecules without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular functions . It is essential to optimize the dosage to achieve the desired labeling and modification effects while minimizing any harmful impacts on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in click chemistry reactions. The azide group of this compound interacts with alkyne groups on target molecules, forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These interactions can influence metabolic flux and metabolite levels by enabling the precise modification and tracking of specific biomolecules within metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enabling targeted labeling and modification of biomolecules . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can be directed to various subcellular locations, including the nucleus, mitochondria, and endoplasmic reticulum, depending on the specific labeling and modification requirements . The precise subcellular localization of this compound enhances its utility in studying the functions and interactions of biomolecules within different cellular compartments .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXDKFCBLGMIZ-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140428-81-5
Record name 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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